![molecular formula C29H27N5O3S B2742309 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one CAS No. 685107-20-4](/img/structure/B2742309.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups including a pyrrole, a thiophene, and an isoquinoline. These types of compounds are often used in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex 3D structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyrrole and thiophene rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research in the field has focused on the synthesis and characterization of complex isoquinoline derivatives, which are structurally related to the compound . For example, studies have detailed the synthesis of pyrroloisoquinoline and pyridoisoquinoline derivatives through various synthetic routes, highlighting their chemical properties and potential as scaffolds for further chemical modifications (Abbott et al., 1975); (Anderson et al., 1980). These methodologies are crucial for developing new compounds with potential applications in various fields of chemistry and biology.
Biological Activities and Applications
Some studies have explored the biological activities of isoquinoline derivatives, suggesting their potential in pharmaceutical applications. Although the specific activities of the compound were not directly reported, related research indicates that isoquinoline derivatives exhibit a range of biological activities, including antitumor and antiviral effects. For instance, derivatives of thienoisoquinolines have been evaluated for their anticonvulsant and antitumor properties, revealing some compounds with moderate biological activity and low toxicity (Paronikyan et al., 2009); (Hassaneen et al., 2013). These findings highlight the potential of isoquinoline derivatives in developing new therapeutic agents.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c1-16-5-6-17(2)33(16)22-8-10-38-28(22)21-13-27-30-15-20-24(34(27)31-21)14-23-19-12-26(37-4)25(36-3)11-18(19)7-9-32(23)29(20)35/h5-6,8,10-13,15,23H,7,9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZPIUWICCKGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C5=C(C=NC4=C3)C(=O)N6CCC7=CC(=C(C=C7C6C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one |
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